1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate
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Overview
Description
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a compound utilized in organic synthesis for various chemical transformations, including the introduction of perfluorodecyl groups into other molecules. Its significance lies in its ability to act as an intermediate for generating substances with unique chemical and physical properties due to the perfluorodecyl group's characteristics.
Synthesis Analysis
The synthesis of related compounds like disubstituted 1,1-difluoro-1-alkenes utilizes 2,2,2-Trifluoroethyl p-toluenesulfonate treated with lithium diisopropylamide and trialkylboranes, followed by coupling with aryl iodides in the presence of a palladium catalyst and tetrabutylammonium fluoride (Ichikawa et al., 1991). This method highlights the versatility of p-toluenesulfonate derivatives in facilitating fluorinated compound synthesis.
Molecular Structure Analysis
Specific studies on the molecular structure of This compound are scarce. However, research on similar compounds, such as the crystal structure analysis of (Z)-1-(phenylsulphenyl)-2-phenylethenyl p-toluenesulfonate , provides insights into the potential structural characteristics of related fluorinated compounds (Braga et al., 1999).
Chemical Reactions and Properties
Reactions of polyfluoro-1-propenyl p-toluenesulfonates with bifunctional nitrogen nucleophiles offer a new approach to accessing monofluorinated nitrogen heterocycles, showcasing the chemical reactivity of p-toluenesulfonate derivatives in synthesizing fluorinated heterocycles (Funabiki et al., 1995).
Scientific Research Applications
Functionalization of Graphene and Carbon Nanotubes
A study by Hamilton et al. (2010) reported the use of perfluorinated alkyl groups, such as 1-iodo-1H,1H,2H,2H-perfluorododecane, for functionalizing graphene and single-walled carbon nanotubes (SWNTs). This approach enhances the dispersability of these materials in chloroform, which can be useful in various nanotechnology applications (Hamilton et al., 2010).
Synthesis of Fluoroacrylate Polymers
Perfluorodecyl acrylate polymers, synthesized through initiated chemical vapor deposition, exhibit interesting properties like super-hydrophobicity and oleophobicity. A study by Christian and Coclite (2017) explored the thermal, chemical, and structural stability of these polymers, which is crucial for applications under varying environmental conditions (Christian & Coclite, 2017).
Micro-Contact Printing Techniques
Kim et al. (2014) utilized poly(1H,1H,2H,2H-perfluorodecyl methacrylate) films in micro-contact printing methods. This process is significant for fabricating patterns on various substrates at room temperature without requiring external pressure or surface treatment, indicating potential applications in electronics and materials science (Kim et al., 2014).
Hydrophobization of Cellulose Nanocrystals
Jeun et al. (2019) investigated the grafting of 1H,1H,2H,2H-perfluorodecyl acrylate onto cellulose nanocrystals to increase their hydrophobicity. This method holds potential for creating water-resistant, environmentally friendly materials (Jeun et al., 2019).
Mechanism of Action
Target of Action
Similar perfluorinated compounds are known to interact with various surfaces, modifying their properties .
Mode of Action
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate, like other perfluorinated compounds, is likely to interact with its targets by forming a coating on their surface . This coating can alter the surface properties, such as hydrophobicity and chemical resistance .
Biochemical Pathways
It’s known that perfluorinated compounds can affect various biochemical processes due to their unique physicochemical properties .
Pharmacokinetics
Perfluorinated compounds are generally known for their stability and resistance to metabolic breakdown .
Result of Action
The compound’s ability to form a coating on surfaces can result in altered surface properties, which can have various effects depending on the specific application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a surface coating can be affected by the nature of the surface it’s applied to, the presence of other chemicals, and the temperature .
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEECKLMOBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F17O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896095 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113823-56-6 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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